molecular formula C13H14ClN3O2 B1671749 イメピトン CAS No. 188116-07-6

イメピトン

カタログ番号: B1671749
CAS番号: 188116-07-6
分子量: 279.72 g/mol
InChIキー: IQHYCZKIFIHTAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イメピトインは、主に獣医学において抗けいれん薬として使用される化学化合物です。イメピトインは、犬のてんかんを治療する効果と不安解消効果があることで知られています。 イメピトインは当初、ヒト用として開発されましたが、喫煙者と非喫煙者間の代謝の違いが不利なため、ヒト用としての開発は中止されました .

科学的研究の応用

Imepitoin has several scientific research applications:

作用機序

イメピトインは、γ-アミノ酪酸A受容体のベンゾジアゼピン部位の部分アゴニストとして作用します。イメピトインは、ジアゼパムなどの完全アゴニストと比較して、より低い本質的な有効性でこの部位に結合します。 イメピトインはまた、用量依存的に電位依存性カルシウムチャネルを阻害し、その抗けいれん効果と不安解消効果に貢献します .

類似の化合物との比較

類似の化合物

    ジアゼパム: より高い有効性を備えたベンゾジアゼピン部位の完全アゴニスト。

    クロナゼパム: ジアゼパムと同様の効果を持つ別の完全アゴニスト。

    エトトイン: イメピトインと構造的に類似したヒダントイン系抗けいれん薬。

独自性

イメピトインは、ベンゾジアゼピン部位における部分アゴニスト活性のためにユニークです。その結果、完全アゴニストと比較して、副作用が少なく、耐性や依存性の可能性が低くなります。 電位依存性カルシウムチャネルを阻害する能力も、他の抗けいれん薬と区別されます .

生化学分析

Biochemical Properties

Imepitoin acts as a low-affinity partial agonist at the benzodiazepine site of the GABA A receptor . By binding to this site, it acts as a positive allosteric modulator of GABA, leading to increased chloride channel opening frequency, increased chloride influx, and consequently, to increased hyperpolarization of the membrane and thus inhibition of the postsynaptic neuron .

Cellular Effects

Imepitoin partially activates the receptors for the neurotransmitter GABA, a substance that reduces electrical activity in the brain . By activating its receptors, imepitoin increases GABA’s effects and helps to prevent seizures . Imepitoin also has a weak blocking effect on calcium channels, which are pores that let calcium move into the nerve cells allowing electrical impulses to be transmitted between nerve cells . This may also help in controlling seizures.

Molecular Mechanism

Imepitoin acts as a low-affinity partial agonist of the benzodiazepine site of the GABA A receptor . It is the first partial agonist to be approved for the treatment of epilepsy . The drug also dose-dependently blocks voltage-gated calcium channels .

Temporal Effects in Laboratory Settings

Imepitoin has been shown to display a broad spectrum of anticonvulsant activity in diverse seizure and epilepsy models at tolerable doses . As expected from its mechanism of action, it lacked tolerance and abuse liability in rodent and primate models .

Dosage Effects in Animal Models

Treatment with imepitoin should be started at a dose of 10 mg per kg bodyweight twice a day . If seizures are not adequately controlled after one week, the dose may be increased by 50 – 100% at a time, to a maximum of 30 mg per kg bodyweight twice a day .

Metabolic Pathways

The initial step of the metabolic degradation of imepitoin involved hydroxylation of the morpholine ring, and this step is catalyzed by CYP1A1 and, with tenfold less capacity, by CYP1A2 . Imepitoin is extensively metabolized in the liver prior to elimination .

Transport and Distribution

Imepitoin has a relatively high volume of distribution (579 to 1548 ml/kg) . The in-vivo plasma protein binding of imepitoin in dogs is low (60 to 70%) . No interaction with highly protein-bound compounds is therefore expected .

Subcellular Localization

Imepitoin crosses the blood-brain barrier without involvement of active transport or active clearance, resulting in immediate equilibrium between plasma and brain . Here it acts as a low-affinity partial agonist of the benzodiazepine receptor .

準備方法

合成経路と反応条件

イメピトインは、4-クロロアニリン、クロロ酢酸、および尿素を、キシレンなどの無極性または弱極性の非プロトン性溶媒の存在下で反応させることによって合成できます。得られた中間体である1-(4-クロロフェニル)イミダゾリジン-2,4-ジオンを、モルホリン塩酸塩の存在下でモルホリンと反応させます。 最終生成物は、ジメチルスルホキシドとメタノールからの再結晶によって得られます .

工業的生産方法

イメピトインの工業的生産は、同じ合成経路に従いますが、より高い収率とコスト効率を達成するために最適化されています。 このプロセスには、中間体の効率的な調製、モルホリンとの縮合、および最終的な再結晶が含まれます .

化学反応の分析

反応の種類

イメピトインは、次を含むさまざまな化学反応を起こします。

    酸化: イメピトインは、特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。

    還元: 還元反応は、イメピトインの化学構造を修飾し、薬理学的特性を変化させる可能性があります。

    置換: イメピトインは、置換反応を起こし、1つの官能基が別の官能基に置き換わる可能性があります。

一般的な試薬と条件

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

    置換: ハロゲンや求核剤などのさまざまな試薬を、適切な条件下で使用できます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は異なる酸化誘導体をもたらす可能性があり、置換反応はさまざまな置換イメピトイン化合物を生成する可能性があります。

科学研究への応用

イメピトインには、いくつかの科学研究への応用があります。

類似化合物との比較

Similar Compounds

    Diazepam: A full agonist of the benzodiazepine site with higher efficacy.

    Clonazepam: Another full agonist with similar effects to diazepam.

    Ethotoin: A hydantoin anticonvulsant with structural similarities to imepitoin.

Uniqueness

Imepitoin is unique due to its partial agonist activity at the benzodiazepine site, which results in fewer side effects and lower potential for tolerance and dependence compared to full agonists. Its ability to block voltage-gated calcium channels also distinguishes it from other anticonvulsants .

特性

IUPAC Name

3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHYCZKIFIHTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172160
Record name Imepitoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188116-07-6
Record name Imepitoin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188116076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imepitoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-4-morpholino-1H-imidazol-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMEPITOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V39682LI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imepitoin
Reactant of Route 2
Imepitoin
Reactant of Route 3
Reactant of Route 3
Imepitoin
Reactant of Route 4
Reactant of Route 4
Imepitoin
Reactant of Route 5
Reactant of Route 5
Imepitoin
Reactant of Route 6
Reactant of Route 6
Imepitoin
Customer
Q & A

A: Imepitoin acts as a low-affinity partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. [, , ] This binding enhances the inhibitory effects of GABA, an inhibitory neurotransmitter, leading to reduced neuronal excitability. [, , ]

A: Unlike full agonists, imepitoin does not fully activate the GABAA receptor, resulting in a ceiling effect on its action. [, ] This contributes to its milder side effect profile, particularly regarding sedation, compared to traditional benzodiazepines. [, , ]

A: Research suggests that imepitoin can ameliorate the increase in cortisol levels in response to fear-inducing stimuli, indicating a potential modulating effect on the HPA axis. [, ]

A: The molecular formula of imepitoin is C13H14ClN3O2, and its molecular weight is 279.73 g/mol. [, ]

A: Imepitoin exhibits polymorphism. Polymorph I, the commercially available form, and a newly discovered polymorph II, obtained by crystallization from xylene, have been characterized. [] Polymorph II is monotropic to polymorph I and remains metastable under ambient conditions. []

A: Yes, density functional theory (DFT) has been employed to optimize the crystal structure of imepitoin, providing insights into its molecular geometry and interactions within the crystal lattice. []

  • Low-affinity partial agonist: The specific arrangement of atoms in imepitoin allows it to bind to the benzodiazepine binding site of GABAA receptors but with lower affinity than traditional benzodiazepines, resulting in partial agonism. [, , ] This translates to a reduced risk of sedation and other side effects commonly associated with full benzodiazepine agonists. [, , ]

A: Imepitoin is commercially available in tablet form for oral administration in dogs. [, ]

A: Imepitoin demonstrates high enteral absorption (92%) following oral administration. []

A: Imepitoin has a plasma protein binding of 55%. [] This relatively low protein binding suggests a larger fraction of the drug is available in its free, active form.

A: Imepitoin is primarily excreted through feces. [] In vitro studies indicate that imepitoin does not significantly inhibit major cytochrome P450 enzymes at therapeutic concentrations, suggesting a lower likelihood of metabolism-based drug-drug interactions. []

A: Yes, dose linearity was observed following single-dose administration of 10–100 mg/kg in dogs. []

A: Numerous studies demonstrate the efficacy of imepitoin in controlling seizures in dogs with idiopathic epilepsy. [, , , , , , , , , ] In a blinded, multicenter study, imepitoin showed comparable efficacy to phenobarbital in reducing seizure frequency. []

A: Yes, imepitoin has shown promise in treating canine noise phobia [, , ] and storm anxiety. [, ] Studies suggest it effectively reduces anxiety and fear behaviors associated with noise events. [, , , , , ]

A: While imepitoin demonstrates efficacy in many dogs, some individuals may not respond adequately. [] Approximately 29% of dogs in one study discontinued imepitoin due to lack of efficacy. [] Research on specific resistance mechanisms is limited.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。